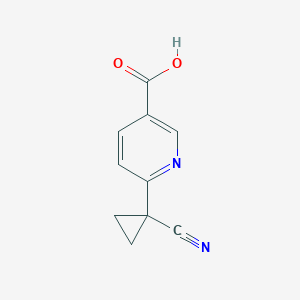

6-(1-Cyanocyclopropyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

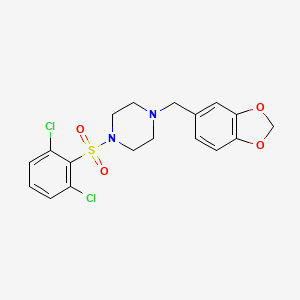

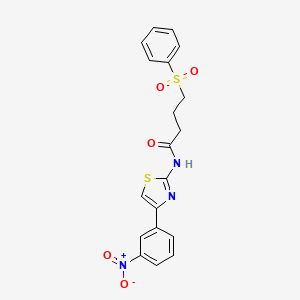

6-(1-Cyanocyclopropyl)nicotinic acid is a heterocyclic compound. It has a molecular weight of 188.19 and its IUPAC name is 6-(1-cyanocyclopropyl)nicotinic acid . The compound’s InChI code is 1S/C10H8N2O2/c11-6-10(3-4-10)8-2-1-7(5-12-8)9(13)14/h1-2,5H,3-4H2,(H,13,14) .

Molecular Structure Analysis

The linear formula of 6-(1-Cyanocyclopropyl)nicotinic acid is C10H8N2O2 . The compound contains a cyanocyclopropyl group attached to the 6th position of a nicotinic acid molecule .Physical And Chemical Properties Analysis

6-(1-Cyanocyclopropyl)nicotinic acid has a molecular weight of 188.19 . Its physical form and storage temperature are not specified .Scientific Research Applications

G Protein-Coupled Receptor Activation

6-(1-Cyanocyclopropyl)nicotinic acid, a derivative of nicotinic acid, is involved in activating G protein-coupled receptors in adipocytes and spleen, as demonstrated by its stimulation of guanosine 5'-(gamma-[(35)S]-thio)triphosphate binding. This activity suggests a specific mechanism through which nicotinic acid derivatives may modulate lipid metabolism and indicates the presence of a distinct receptor engaged by nicotinic acid and its derivatives (Lorenzen et al., 2001).

Anti-Lipolytic Effect Mediation

Nicotinic acid and its derivatives, including potentially 6-(1-Cyanocyclopropyl)nicotinic acid, mediate anti-lipolytic effects in adipose tissue, primarily through the inhibition of hormone-sensitive triglyceride lipase. This action results in a decrease in lipolysis, with G protein-coupled receptors such as PUMA-G and HM74 playing a central role in this process (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Research on thionicotinic acid derivatives, related to nicotinic acid and its cyclopropyl derivative, has shown potential vasorelaxant and antioxidative properties. These compounds may provide a basis for the development of new therapeutics targeting cardiovascular diseases, highlighting the versatility of nicotinic acid derivatives in scientific research (Prachayasittikul et al., 2010).

Enhancement of Nicotinic Acid Production

Advancements in the enzymatic conversion of precursors to nicotinic acid indicate the potential for more efficient and environmentally friendly production processes. This is particularly relevant for derivatives like 6-(1-Cyanocyclopropyl)nicotinic acid, where optimized production methods could facilitate research and application in various industrial sectors (Kumar et al., 2008).

Selective Toxicity in Neonicotinoids

The structural and functional insights into nicotinic acid derivatives have contributed to understanding the selective action of neonicotinoids, a class of insecticides. This research underscores the importance of specific chemical modifications, such as the cyanocyclopropyl group, in achieving desired biological activities with minimal off-target effects (Tomizawa & Casida, 2003).

Safety and Hazards

properties

IUPAC Name |

6-(1-cyanocyclopropyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-10(3-4-10)8-2-1-7(5-12-8)9(13)14/h1-2,5H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTIWIZQZQPCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Cyanocyclopropyl)nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)